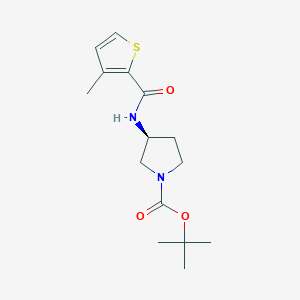

(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHFWDNNSKXSLY-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)N[C@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Amidation Reaction: The carboxylic acid group on the thiophene ring is converted to an amide using an amine and a coupling reagent like EDCI or DCC.

Esterification: The final step involves the esterification of the carboxyl group on the pyrrolidine ring with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be employed.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various medicinal applications:

Anticancer Activity

Research indicates that compounds with thiophene moieties can exhibit anticancer properties. The unique combination of the pyrrolidine structure and the thiophene ring may enhance biological activity against cancer cells. Studies have shown that related compounds are being investigated for their ability to inhibit tumor growth and promote apoptosis in cancerous cells.

Neuropharmacology

The potential neuroprotective effects of (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate are also being explored. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multistep reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the carboxamide group.

- Alkylation processes to incorporate the tert-butyl group.

Table 1: Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Pyrrolidine precursor, base |

| 2 | Carboxamide Formation | 3-Methylthiophene-2-carboxylic acid, coupling agent |

| 3 | Alkylation | tert-Butyl halide, nucleophile |

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties due to its rigid structure and functional groups .

Organic Electronics

Research into organic electronic materials has highlighted the potential for thiophene-containing compounds to improve charge transport properties in organic semiconductors. The incorporation of this compound into organic photovoltaic devices may enhance efficiency due to its favorable electronic characteristics .

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic pathways of related compounds:

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could have similar effects .

Neuroprotective Effects

Another research article focused on the neuroprotective potential of thiophene derivatives, indicating that these compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Mechanism of Action

The mechanism by which (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

Signal Transduction: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of pyrrolidine-carboxylate derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Thiophene’s lower electronegativity may reduce metabolic oxidation compared to pyridine’s nitrogen . Pyridine derivatives (–4) often include halogens (e.g., iodine, fluorine) or alkoxy groups to modulate reactivity and binding affinity.

Stereochemistry :

- The target’s (S)-configuration contrasts with (±)-trans mixtures in , highlighting the importance of enantiopurity in optimizing target selectivity .

Synthetic Approaches :

- Similar compounds () employ cesium carbonate and DMSO for SN2 reactions or nucleophilic substitutions, suggesting analogous routes for the target’s synthesis .

- The thiophene carboxamido group likely requires coupling reagents (e.g., EDCl/HOBt) for amide bond formation with pyrrolidine.

Physicochemical Properties :

- Thiophene’s lower molecular weight (vs. pyridine-iodo analogs) may improve solubility. However, the Boc group and pyrrolidine core maintain moderate lipophilicity (cLogP ~2.5–3.5 estimated).

Data Table: Structural and Physical Comparison

Research Implications and Gaps

- Biological Activity : While discusses glutathione S-transferase modulation by antioxidants, the target’s thiophene-carboxamido group may interact with hydrophobic enzyme pockets, warranting enzymatic assays for validation.

- Synthetic Optimization : ’s NMR/MS protocols could be adapted for characterizing the target’s enantiopurity and stability .

- Comparative Studies : Direct comparisons with pyridine analogs in pharmacokinetic studies are needed to assess sulfur’s impact on bioavailability and metabolism.

Biological Activity

(S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 310.41 g/mol

- CAS Number : 1354010-01-7

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 3-(3-methylthiophene-2-carboxamido) side chain, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the modulation of protein-protein interactions (PPIs). One key area of interest is its role in inhibiting the Nrf2-Keap1 interaction, which is crucial for regulating oxidative stress responses in cells.

Inhibition of Nrf2-Keap1 Interaction

The Nrf2 pathway is vital for cellular defense against oxidative stress. Compounds that inhibit the Keap1-Nrf2 interaction can potentially treat conditions related to oxidative damage, such as neurodegenerative diseases and cancer. Studies have shown that modifications in the compound's structure can enhance its potency as an inhibitor of this PPI .

Antioxidant Activity

The compound has demonstrated antioxidant properties by upregulating Nrf2, leading to increased expression of cytoprotective enzymes. This mechanism is particularly relevant in the context of diseases characterized by oxidative stress .

Case Studies and Research Findings

- Study on Antioxidant Effects : A study investigated the effects of various derivatives of (S)-tert-butyl compounds on Nrf2 activation. The results indicated that specific structural modifications significantly enhanced the inhibitory effect on Keap1, leading to increased Nrf2 stabilization and activity .

- In Vivo Studies : In vivo studies have shown promising results regarding the compound's ability to mitigate oxidative damage in models of neurodegeneration. The administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function in animal models .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. Key steps include:

- Amide Bond Formation : Coupling 3-methylthiophene-2-carboxylic acid with a pyrrolidine intermediate using coupling agents (e.g., EDCl/HOBt) under inert atmospheres .

- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, requiring anhydrous conditions and catalysts like DMAP .

- Purification : Flash column chromatography (hexane/EtOAc or CHCl3/EtOH gradients) is critical for isolating the target compound, with yields optimized by controlling solvent polarity and flow rates .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the stereochemistry and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while the pyrrolidine ring protons show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks). Electrospray ionization (ESI) is preferred for Boc-protected compounds .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What are the recommended safety protocols and handling procedures for this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane, triethylamine) .

- Thermal Stability : Store at 2–8°C in airtight containers, as tert-butyl esters are prone to hydrolysis under humid conditions .

- Emergency Measures : Follow protocols for chemical spills (e.g., neutralization with sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the compound when encountering low conversion rates or side reactions?

Methodological Answer:

- Catalyst Screening : Test alternatives to BH3–THF (e.g., NaBH4 with Lewis acids) to enhance stereoselectivity in pyrrolidine functionalization .

- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times (e.g., extending stirring from 12 to 24 hours for sluggish steps) .

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted coupling agents .

Q. What advanced analytical methods are employed to resolve structural ambiguities or confirm stereochemical configurations?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring .

- 2D NMR Techniques : NOESY or ROESY correlations confirm spatial proximity of protons (e.g., distinguishing cis/trans amide conformers) .

- Dynamic NMR (DNMR) : Detects restricted rotation in amide bonds, which may indicate rotational isomers under varying temperatures .

Q. How should researchers address discrepancies between experimental data (e.g., NMR shifts) and computational predictions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate incorrect stereochemical assignments or solvent effects .

- Impurity Profiling : Combine LC-MS with HRMS to identify trace byproducts (e.g., de-Boc derivatives) that distort spectral data .

- Solvent Correction : Adjust computational models for solvent polarity (e.g., chloroform vs. DMSO-d6) using the IEFPCM solvation model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.